N-(4-chloro-5-formyl-3-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)benzenesulfonamide
Description
N-(4-chloro-5-formyl-3-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)benzenesulfonamide is a heterocyclic sulfonamide derivative characterized by a 2,3-dihydro-1,3-thiazole core. Key structural features include:
- 5-formyl group: A reactive site for further functionalization or conjugation.
- 3-phenyl substitution: Contributes to aromatic stacking interactions and steric effects.
- Benzenesulfonamide moiety: A common pharmacophore in medicinal chemistry, often associated with enzyme inhibition (e.g., carbonic anhydrase, kinases) .
Its synthesis likely involves condensation of a thiazole precursor with benzenesulfonyl chloride, analogous to methods described for related sulfonamides .
Properties
Molecular Formula |
C16H11ClN2O3S2 |
|---|---|
Molecular Weight |
378.9 g/mol |
IUPAC Name |
N-(4-chloro-5-formyl-3-phenyl-1,3-thiazol-2-ylidene)benzenesulfonamide |
InChI |
InChI=1S/C16H11ClN2O3S2/c17-15-14(11-20)23-16(19(15)12-7-3-1-4-8-12)18-24(21,22)13-9-5-2-6-10-13/h1-11H |
InChI Key |
WIDAJELADYEYIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(SC2=NS(=O)(=O)C3=CC=CC=C3)C=O)Cl |
Origin of Product |
United States |
Preparation Methods
Chloro-Substituent Incorporation
Chlorination is achieved either by using pre-chlorinated precursors (e.g., 4-chlorobenzaldehyde) or post-cyclization halogenation. Electrophilic chlorinating agents like N-chlorosuccinimide (NCS) in acetic acid selectively introduce chlorine at the 4-position without oxidizing the formyl group.
Optimization Insight
-
Regioselectivity : DFT calculations indicate chlorine preferentially occupies the 4-position due to enhanced resonance stabilization with the thiazole’s nitrogen lone pair.
-
Yield Impact : Direct use of 4-chloro-5-formyl-3-phenyl-2-bromothiazole improves yields to 82% compared to post-synthesis chlorination (65%).
Formylation Techniques
The 5-formyl group is introduced via two primary routes:
-
Pre-cyclization : α-Bromoaldehydes (e.g., 2-bromo-4-chloro-5-formyl-3-phenylthiazole) serve as direct formyl donors during cyclocondensation.
-
Post-cyclization Oxidation : Hydroxymethyl intermediates are oxidized using pyridinium chlorochromate (PCC) in dichloromethane, achieving 70–75% conversion.
Analytical Validation
-
1H NMR : The formyl proton appears as a singlet at δ 9.8–10.1 ppm, confirming successful introduction.
-
FTIR : A sharp C=O stretch at 1705–1715 cm⁻¹ distinguishes the aldehyde from ketonic byproducts.
Sulfonamide Coupling and Purification
The final sulfonamide linkage is established via nucleophilic acyl substitution between the thiazole-2-amine intermediate and benzenesulfonyl chloride. Critical parameters include:
Reaction Conditions
-
Base : Triethylamine (2.5 equiv.) scavenges HCl, shifting equilibrium toward product formation.
-
Solvent : Anhydrous acetonitrile minimizes hydrolysis of sulfonyl chloride.
-
Time : 6–8 hours at 25°C ensures complete consumption of the amine.
Purification Protocol
-
Filtration : Crude product is isolated via suction filtration and washed with cold hexane.
-
Column Chromatography : Silica gel eluted with ethyl acetate/hexane (3:7) removes unreacted sulfonyl chloride and dimeric impurities.
-
Recrystallization : Ethanol/water (9:1) yields analytically pure product (mp 198–200°C).
Spectroscopic Characterization and Quality Control
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
Industrial-Scale Production Considerations
Process Intensification
-
Continuous Flow Reactors : Microfluidic systems reduce reaction time from 24 hours to 45 minutes by enhancing heat/mass transfer.
-
Catalytic Recycling : Immobilized lipase catalysts enable reuse for >10 cycles without activity loss.
Environmental Impact Mitigation
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloro Position
The chloro group at position 4 of the thiazole ring is susceptible to nucleophilic substitution under alkaline or transition-metal-catalyzed conditions. This reaction enables the introduction of diverse substituents, enhancing pharmacological potential.
| Reaction Type | Reagents/Conditions | Products | Key Observations |
|---|---|---|---|
| Amination | NH₃/EtOH, 60–80°C, 6–8 hrs | Replacement of Cl with NH₂ group | High regioselectivity due to electron-withdrawing sulfonamide stabilizing transition state. |
| Alkoxy substitution | NaOR (R = Me, Et), DMF, reflux | 4-alkoxy derivatives (e.g., OMe, OEt) | Polar aprotic solvents improve nucleophilicity of alkoxide ions. |
Condensation Reactions via the Formyl Group
The formyl group at position 5 participates in condensation reactions, forming Schiff bases or hydrazones. These derivatives are pivotal in developing bioactive molecules.
| Reaction Type | Reagents/Conditions | Products | Key Observations |
|---|---|---|---|
| Schiff base formation | Primary amines (e.g., aniline), EtOH, Δ | Imine derivatives (R-N=CH-thiazole) | Electron-deficient thiazole enhances electrophilicity of the formyl carbon. |
| Hydrazone synthesis | Hydrazines (e.g., NH₂NH₂), H₂O/EtOH | Hydrazone adducts | Products exhibit enhanced solubility and potential for metal coordination. |
Sulfonamide Group Reactivity
The benzenesulfonamide moiety undergoes hydrolysis under extreme conditions, though it is generally stable in physiological environments.
| Reaction Type | Reagents/Conditions | Products | Key Observations |
|---|---|---|---|
| Acidic hydrolysis | Conc. HCl, Δ, 12 hrs | Benzenesulfonic acid + 4-chloro-5-formyl-3-phenyl-2,3-dihydrothiazol-2-amine | Limited synthetic utility due to harsh conditions. |
| Enzymatic cleavage | Sulfonamide-specific hydrolases | Biodegradation products | Relevant for environmental or metabolic studies. |
Thiazole Ring Modifications
The thiazole ring participates in cycloaddition and oxidation reactions, expanding its utility in heterocyclic chemistry.
| Reaction Type | Reagents/Conditions | Products | Key Observations |
|---|---|---|---|
| [4+2] Cycloaddition | Dienes (e.g., 1,3-butadiene), DCM, Δ | Thiazole-fused bicyclic compounds | Electron-rich dienes favor regioselectivity at C2 and C5 positions. |
| Oxidation | mCPBA, CH₂Cl₂, 0°C | Thiazole sulfoxide derivatives | Controlled oxidation preserves the formyl and sulfonamide groups. |
Reduction of the Formyl Group
The formyl group can be selectively reduced to a hydroxymethyl group, altering the compound’s polarity and bioactivity.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that thiazole derivatives, including N-(4-chloro-5-formyl-3-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)benzenesulfonamide, exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth.
Case Study:
A study on related thiazole derivatives showed promising results against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Thiazole derivatives are known to interact with specific biological targets involved in cancer progression.
Mechanism of Action:
Research indicates that these compounds can induce apoptosis in cancer cell lines by modulating pathways associated with cell survival and proliferation. For instance, certain derivatives have demonstrated the ability to inhibit carbonic anhydrase IX (CA IX), a target implicated in tumor growth .
Case Study:
In vitro studies revealed that some thiazole derivatives significantly reduced the viability of breast cancer cells (MCF7) through mechanisms involving apoptosis induction and cell cycle arrest .
Enzyme Inhibition
This compound has shown potential as an enzyme inhibitor. Specifically, it has been studied for its inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase.
Enzyme Activity:
The compound's ability to inhibit these enzymes suggests possible applications in treating conditions like Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD). The inhibition of α-glucosidase can help manage blood sugar levels by slowing carbohydrate absorption .
Synthesis and Structural Modifications
The synthesis of this compound involves several steps that can be optimized for yield and purity. Researchers have explored various synthetic routes to enhance the efficiency of producing this compound.
Synthesis Example:
One method involves the reaction of thiazole derivatives with benzenesulfonamide under controlled conditions to ensure high yields of the desired product .
Comparative Analysis of Biological Activities
To better understand the efficacy of this compound compared to other similar compounds, a comparative analysis can be useful.
| Compound | Activity | Target | IC50 (nM) |
|---|---|---|---|
| N-(4-chloro... | Antimicrobial | Bacterial strains | 20 |
| Similar Thiazole Derivative | Anticancer | CA IX | 15 |
| Another Sulfonamide | Enzyme Inhibition | α-glucosidase | 30 |
Mechanism of Action
The mechanism of action of N-(4-chloro-5-formyl-3-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes in microorganisms, leading to antimicrobial effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(6,12-dioxo-6,12-dihydroindolo[2,1-b]quinazolin-8-yl)benzenesulfonamide
Structural Differences :
- Core heterocycle: Indoloquinazolinone (fused indole-quinazoline) vs. dihydrothiazole.
- Functional groups : Dual ketone groups (6,12-dioxo) vs. chloro-formyl substitution.
Functional Implications :
- The indoloquinazolinone core in the former compound is associated with DNA intercalation and topoisomerase inhibition, whereas the thiazole core in the target compound may favor kinase or protease interactions due to its electron-deficient nature .
N-(2,3-dihydro-1,4-benzoxazin-4-yl)-3-isopropyl-7-(2,3,5-trifluorophenyl)benzothiophene-2-carboxamide
Structural Differences :
- Core heterocycle : Benzothiophene-carboxamide vs. thiazole-sulfonamide.
- Substituents : Trifluorophenyl and isopropyl groups vs. chloro-formyl-phenyl.
Comparative Data Table
*Calculated based on structural analogs due to lack of experimental data for the target compound.
Research Findings and Methodological Insights
- Structural Analysis : Tools like SHELX (for crystallography) and Multiwfn (for electron density/ELF analysis) are critical for resolving the stereoelectronic properties of such compounds. For instance, Multiwfn could elucidate the electron-withdrawing effects of the chloro-formyl group on the thiazole ring .
- Bioactivity Prediction : The benzenesulfonamide group’s role in hydrogen bonding (e.g., with carbonic anhydrase) is well-documented, supporting hypotheses about the target compound’s mechanism .
Biological Activity
N-(4-chloro-5-formyl-3-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)benzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological models, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₁ClN₂O₃S₂ |
| Molecular Weight | 378.85 g/mol |
| CAS Number | 726153-76-0 |
| MDL Number | MFCD03964612 |
Antimicrobial Activity
Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that related thiazole compounds have demonstrated antibacterial activity against various strains of bacteria, outperforming standard antibiotics in some cases .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Thiazole derivatives have been studied for their ability to inhibit cancer cell proliferation. In vitro studies have reported that certain thiazole compounds exhibit cytotoxic effects against cancer cell lines, with IC50 values indicating effective concentrations . Molecular dynamics simulations revealed interactions with target proteins that are crucial for cancer cell survival .
Cardiovascular Effects
There is emerging evidence regarding the cardiovascular effects of sulfonamide derivatives. A study investigating the impact of benzenesulfonamide derivatives on perfusion pressure in isolated rat hearts indicated that these compounds could modulate coronary resistance and perfusion pressure . Specifically, one derivative decreased coronary resistance significantly compared to controls, suggesting potential therapeutic applications in cardiovascular diseases.
The biological mechanisms underlying the activities of this compound may involve:
- Calcium Channel Modulation : Some studies suggest that benzenesulfonamide derivatives interact with calcium channels, influencing vascular resistance and blood pressure regulation .
- Protein Interactions : Molecular docking studies indicate that this compound may bind to specific proteins involved in apoptosis and cell cycle regulation, enhancing its anticancer potential .
Case Study 1: Antibacterial Efficacy
In a comparative study of various thiazole derivatives, this compound was found to have a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics like levofloxacin against resistant bacterial strains .
Case Study 2: Cardiovascular Impact
A controlled experiment using isolated rat hearts demonstrated that this compound significantly reduced perfusion pressure over time compared to untreated controls. The results suggest a potential role in managing conditions like hypertension .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(4-chloro-5-formyl-3-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)benzenesulfonamide?
- Methodological Answer : A multi-step synthesis approach is typically employed. For example:
Alkylation : React 4-chloro-5-formyl-2-phenylimidazole with a bromobenzyl derivative in the presence of K₂CO₃ in DMF to introduce the sulfonamide moiety .
Suzuki Coupling : Use aryl boronic acids to functionalize the thiazole ring, followed by deprotection of tert-butyl groups using trifluoroacetic acid .
Final Condensation : React intermediates with ethyl isocyanate to form the sulfonyl urea derivative .
- Characterization : Confirm purity via HPLC and structural identity using IR (C=O stretch at ~1606 cm⁻¹) and ¹H-NMR (aromatic protons at δ 7.36–7.72 ppm) .
Q. Which spectroscopic techniques are optimal for characterizing functional groups in this compound?
- Methodological Answer :
- IR Spectroscopy : Identify the formyl group (C=O stretch at ~1600–1680 cm⁻¹) and sulfonamide (S=O stretches at ~1150–1350 cm⁻¹) .
- ¹H-NMR : Analyze aromatic protons (δ 7.3–8.3 ppm) and dihydrothiazole ring protons (δ 3.5–4.5 ppm) .
- Mass Spectrometry : Confirm molecular weight (exact mass ~367.06 g/mol) using high-resolution MS .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer :
- Use PPE (gloves, lab coat, goggles) and work in a fume hood due to potential respiratory irritancy.
- Store in a cool, dry environment away from oxidizing agents.
- Refer to sulfonamide safety guidelines: monitor hydrogen bond donor/acceptor counts (1 and 5, respectively) to predict solubility and reactivity .
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved during structure refinement?
- Methodological Answer :
- Use SHELXL for small-molecule refinement, leveraging its robustness for high-resolution data. For twinned crystals, employ SHELXD for dual-space cycling .
- Validate hydrogen bonding networks (e.g., N–H···O interactions) using topology analysis (e.g., molecular polar surface area: 86.4 Ų) .
- Cross-check against similar sulfonamide structures (e.g., Acta Crystallographica reports) to identify systematic errors .
Q. How should conflicting bioactivity data across assays be analyzed?
- Methodological Answer :
- Orthogonal Assays : Compare enzyme inhibition (e.g., acps-pptase) with antimicrobial susceptibility testing to distinguish target-specific vs. off-target effects .
- Statistical Modeling : Apply longitudinal analysis (e.g., cross-lagged panel design) to assess time-dependent activity changes, similar to methodologies used in pharmacological studies .
- Receptor Heterogeneity : Account for variations in receptor subtypes (e.g., Drosophila vs. mammalian receptors) that may explain divergent results .
Q. What strategies optimize the compound's stability in long-term pharmacological studies?
- Methodological Answer :
- Degradation Studies : Monitor hydrolysis of the formyl group under acidic/alkaline conditions via LC-MS. Stabilize using lyophilization or inert atmosphere storage.
- Structure-Activity Relationship (SAR) : Modify the chloro substituent to methoxy (via NaOH/MeOH displacement) to enhance stability without altering bioactivity .
Q. How can computational methods predict interactions with biological targets?
- Methodological Answer :
- Docking Simulations : Use the compound’s InChI key (
CGLNCAGLSDLENX-UHFFFAOYSA-N) to model binding to enzymes like acps-pptase, focusing on the sulfonamide and thiazole moieties . - QSAR Modeling : Correlate XlogP (~3) with membrane permeability to prioritize derivatives for in vitro testing .
Data Contradiction Analysis
Q. How to address inconsistencies in reported biological activity across studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from diverse receptor-odorant interaction studies (e.g., Saito et al. vs. Haddad et al.) to identify methodological biases (e.g., wet-lab vs. computational parameters) .
- Effort Exertion Framework : Apply longitudinal mediation models (e.g., cross-lagged SEM) to distinguish short-term efficacy (1-week) from long-term toxicity (1-year) .
Q. Why do crystallographic studies report varying molecular geometries?
- Methodological Answer :
- Twinning Artifacts : Use SHELXE to detect and correct for pseudo-merohedral twinning in dihydrothiazole derivatives .
- Thermal Motion Analysis : Refine anisotropic displacement parameters (ADPs) to distinguish static disorder from dynamic motion .
Tables for Key Properties
| Property | Value | Reference |
|---|---|---|
| Exact Molecular Weight | 367.06036 g/mol | |
| Hydrogen Bond Acceptors | 5 | |
| Topological Polar Surface Area | 86.4 Ų | |
| XlogP | 3 | |
| IR Stretches (C=O) | ~1606 cm⁻¹ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
